5-(2-chloro-6-fluorobenzyl)-N-cyclooctyl-1,3,4-oxadiazole-2-carboxamide
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Overview
Description
5-[(2-chloro-6-fluorophenyl)methyl]-N-cyclooctyl-1,3,4-oxadiazole-2-carboxamide: is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2-chloro-6-fluorophenyl)methyl]-N-cyclooctyl-1,3,4-oxadiazole-2-carboxamide typically involves multiple steps. One common method starts with the reaction of 2-chloro-6-fluorobenzyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the 1,3,4-oxadiazole ring. Finally, the cyclooctylamine is introduced to form the desired carboxamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloro and fluoro positions on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various alcohols and amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structure.
Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of 5-[(2-chloro-6-fluorophenyl)methyl]-N-cyclooctyl-1,3,4-oxadiazole-2-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context[7][7].
Comparison with Similar Compounds
- 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
- 2-chloro-6-fluoro-5-methylphenylboronic acid
- 3-(2-chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl)-5-methylisoxazole
Uniqueness: What sets 5-[(2-chloro-6-fluorophenyl)methyl]-N-cyclooctyl-1,3,4-oxadiazole-2-carboxamide apart is its combination of the 1,3,4-oxadiazole ring with the cyclooctyl group. This unique structure imparts specific chemical properties and biological activities that are not observed in the similar compounds listed above .
Properties
Molecular Formula |
C18H21ClFN3O2 |
---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-N-cyclooctyl-1,3,4-oxadiazole-2-carboxamide |
InChI |
InChI=1S/C18H21ClFN3O2/c19-14-9-6-10-15(20)13(14)11-16-22-23-18(25-16)17(24)21-12-7-4-2-1-3-5-8-12/h6,9-10,12H,1-5,7-8,11H2,(H,21,24) |
InChI Key |
YNLVWKKOHSCMRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=NN=C(O2)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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